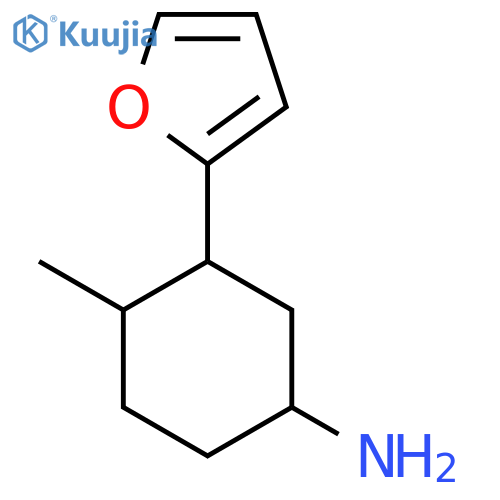

Cas no 2138071-59-5 (3-(Furan-2-yl)-4-methylcyclohexan-1-amine)

3-(Furan-2-yl)-4-methylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-1157767

- 3-(furan-2-yl)-4-methylcyclohexan-1-amine

- 2138071-59-5

- 3-(Furan-2-yl)-4-methylcyclohexan-1-amine

-

- インチ: 1S/C11H17NO/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-3,6,8-10H,4-5,7,12H2,1H3

- InChIKey: WSEMEFTZKXLNOC-UHFFFAOYSA-N

- ほほえんだ: O1C=CC=C1C1CC(CCC1C)N

計算された属性

- せいみつぶんしりょう: 179.131014166g/mol

- どういたいしつりょう: 179.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(Furan-2-yl)-4-methylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1157767-10.0g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 10g |

$6205.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-0.05g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 0.05g |

$1212.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-0.5g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 0.5g |

$1385.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-1.0g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 1g |

$1442.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-2.5g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 2.5g |

$2828.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-0.1g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 0.1g |

$1269.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-0.25g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 0.25g |

$1328.0 | 2023-06-09 | ||

| Enamine | EN300-1157767-5.0g |

3-(furan-2-yl)-4-methylcyclohexan-1-amine |

2138071-59-5 | 5g |

$4184.0 | 2023-06-09 |

3-(Furan-2-yl)-4-methylcyclohexan-1-amine 関連文献

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

3-(Furan-2-yl)-4-methylcyclohexan-1-amineに関する追加情報

3-(Furan-2-yl)-4-methylcyclohexan-1-amine: A Comprehensive Overview

The compound 3-(Furan-2-yl)-4-methylcyclohexan-1-amine, identified by the CAS number 2138071-59-5, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclohexane ring structure, which is substituted with a methyl group at the 4-position and a furan moiety at the 3-position. The presence of the amino group (-NH₂) at the 1-position further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of cyclohexanamines in drug discovery and development. The integration of a furan ring into the cyclohexane framework introduces additional electronic and steric effects, making this compound a promising candidate for exploring novel therapeutic agents. For instance, research has shown that derivatives of this compound exhibit potential anti-inflammatory and antioxidant properties, which could be valuable in treating chronic diseases such as arthritis and neurodegenerative disorders.

The synthesis of 3-(Furan-2-yl)-4-methylcyclohexan-1-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the cyclohexane ring, substitution reactions to introduce the methyl and furan groups, and finally, the introduction of the amino group through amine alkylation or reductive amination. These methods ensure high purity and yield, making the compound suitable for large-scale production.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it ideal for use in various chemical reactions, including Suzuki couplings, Heck reactions, and other cross-coupling processes. Additionally, its stability under standard storage conditions ensures long-term usability without degradation.

From an analytical standpoint, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structure and purity of this compound. These analyses have provided critical insights into its molecular geometry and bonding characteristics, further validating its suitability for diverse applications.

Looking ahead, ongoing research is focused on optimizing the synthesis pathways for 3-(Furan-2-yl)-4-methylcyclohexan-1-amine to enhance efficiency and reduce costs. Furthermore, investigations into its pharmacokinetic properties are underway to assess its potential as an orally bioavailable drug candidate. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these developments.

In conclusion, 3-(Furan-2-yl)-4-methylcyclohexan-1-amine represents a significant advancement in organic chemistry due to its unique structure and versatile applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations across multiple industries.

2138071-59-5 (3-(Furan-2-yl)-4-methylcyclohexan-1-amine) 関連製品

- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))

- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)

- 2717-95-5(Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)

- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)

- 2171271-20-6(8-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidooctanoic acid)

- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)

- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)

- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)

- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)

- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)